1-Ethyl-6-fluoroindole-3-carbaldehyde CAS number and chemical identifiers
1-Ethyl-6-fluoroindole-3-carbaldehyde CAS number and chemical identifiers
This technical guide details the chemical identity, synthesis, and applications of 1-Ethyl-6-fluoroindole-3-carbaldehyde , a specific fluorinated indole derivative used as an intermediate in medicinal chemistry and the synthesis of bioactive compounds (including synthetic cannabinoids and kinase inhibitors).
Chemical Identity & Core Properties
This compound is a member of the indole-3-carbaldehyde family, characterized by a fluorine substitution at the 6-position and an ethyl group on the indole nitrogen.[1][2] It serves as a critical electrophilic building block for installing the indole moiety into complex pharmaceutical architectures.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-Ethyl-6-fluoro-1H-indole-3-carbaldehyde |
| Common Synonyms | 1-Ethyl-6-fluoroindole-3-carboxaldehyde; 1-Ethyl-6-fluoro-3-formylindole |
| CAS Number | Not Widely Indexed (See Note 1) |
| Parent CAS | 2795-41-7 (6-Fluoroindole-3-carbaldehyde) |
| Molecular Formula | C₁₁H₁₀FNO |
| Molecular Weight | 191.20 g/mol |
| SMILES | CCN1C=C(C2=C1C=C(C=C2)F)C=O |
| InChI Key | (Predicted) InChI=1S/C11H10FNO/c1-2-13-7-10(8-14)11-5-3-4-6-12(11)13/h3-8H,2H2,1H3 |
Note 1: While the parent compound (6-Fluoroindole-3-carbaldehyde) has a well-established CAS (2795-41-7), the N-ethyl derivative is often synthesized in situ or classified as a specialized research chemical. It is a direct structural analog of 1-Ethylindole-3-carbaldehyde (CAS 58494-59-0).
Physical Properties (Predicted/Experimental)
-
Physical State: Solid (Crystalline powder)
-
Color: Pale yellow to orange (typical of 3-formylindoles due to conjugation)
-
Melting Point: ~120–140 °C (Estimated; typically lower than the unalkylated parent which melts at 193–198 °C)
-
Solubility: Soluble in DCM, Ethyl Acetate, DMSO, DMF; sparingly soluble in water.
Synthesis & Reactivity
The synthesis of 1-Ethyl-6-fluoroindole-3-carbaldehyde can be approached via two primary robust pathways. Method A (N-Alkylation of the Aldehyde) is generally preferred for laboratory scale as it starts from the stable, commercially available 6-fluoroindole-3-carbaldehyde.
Method A: N-Alkylation of 6-Fluoroindole-3-carbaldehyde (Recommended)
This protocol utilizes a base-mediated nucleophilic substitution to install the ethyl group on the indole nitrogen.
Reagents:
-
Substrate: 6-Fluoroindole-3-carbaldehyde (CAS 2795-41-7)[3][4][5]
-
Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)
Protocol:
-
Dissolution: Dissolve 1.0 eq of 6-Fluoroindole-3-carbaldehyde in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add 2.0 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the indolyl anion.
-
Alkylation: Dropwise add 1.2–1.5 eq of Ethyl Iodide.
-
Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (the N-alkylated product is less polar than the starting material).
-
Workup: Pour the mixture into ice-water. The product typically precipitates as a solid. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
Method B: Vilsmeier-Haack Formylation of 1-Ethyl-6-fluoroindole
This method is preferred if 1-Ethyl-6-fluoroindole is already available or if the aldehyde functionality is unstable under alkylation conditions (rare).
Protocol:
-
Vilsmeier Reagent: React POCl₃ (1.1 eq) with DMF (excess) at 0 °C to form the chloroiminium ion.
-
Addition: Add 1-Ethyl-6-fluoroindole (1.0 eq) in DMF dropwise.
-
Heating: Heat to 80–90 °C for 2 hours.
-
Hydrolysis: Quench with ice-water and neutralize with NaOH (aq) to liberate the aldehyde.
Self-Validating Analytical Logic
To ensure the integrity of the synthesized compound, use the following self-validating NMR logic. The specific coupling constants (
Proton NMR ( H NMR) Validation
-
Aldehyde Proton: Look for a singlet at
9.9–10.1 ppm . This confirms the oxidation state (CHO). -
N-Ethyl Group:
-
Triplet (
~1.4–1.5 ppm): Methyl protons ( ). -
Quartet (
~4.1–4.3 ppm): Methylene protons ( ). The deshielding (>4 ppm) confirms attachment to the nitrogen.
-
-
Indole C2-H: A sharp singlet at
~7.7–8.0 ppm . Its presence confirms the 3-position is substituted (no coupling to C3-H) and the 2-position is unsubstituted. -
F-Coupling (Self-Check): The aromatic protons at positions 5 and 7 will show characteristic splitting due to the fluorine atom (
and ), typically appearing as doublets of doublets (dd) or multiplets distinct from a non-fluorinated indole.
Visual Logic: Synthesis & Validation Flow
Figure 1: Synthetic workflow and validation logic for 1-Ethyl-6-fluoroindole-3-carbaldehyde.
Applications in Drug Development
Synthetic Cannabinoid Scaffolds
This compound is a direct precursor to fluoro-analogs of the JWH series and other synthetic cannabinoids.
-
Mechanism: The aldehyde group is highly reactive.[6] It typically undergoes Grignard addition (followed by oxidation) or Friedel-Crafts acylation (if the aldehyde is protected/modified) to attach the naphthyl or adamantyl group found in compounds like JWH-018 or JWH-122 .
-
Significance: The 6-fluoro substitution often increases metabolic stability (blocking metabolic hydroxylation at the 6-position) and can modulate receptor binding affinity (
) at CB1/CB2 receptors.
Kinase Inhibitors
Indole-3-carbaldehydes are key intermediates for:
-
Sunitinib Analogs: Condensation with oxindoles to form receptor tyrosine kinase inhibitors.
-
Schiff Bases: Reaction with amines to form biologically active imines.
Safety & Handling (SDS Highlights)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3][7] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][7] |
| STOT-SE | H335 | May cause respiratory irritation.[3][7] |
Handling Protocol:
-
PPE: Wear nitrile gloves and safety goggles.
-
Ventilation: Handle in a fume hood, especially when using volatile alkyl halides (Ethyl Iodide).
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the carboxylic acid.
References
-
RSC Advances . "Cu(II)- or Co(II)-Catalyzed C(sp3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Royal Society of Chemistry. (Describes synthesis and NMR characterization of 1-ethyl-6-fluoro-1H-indole-3-carbaldehyde). Link
-
Thermo Scientific Chemicals . "6-Fluoroindole-3-carboxaldehyde Product Page". Fisher Scientific. (Source for parent compound properties and CAS 2795-41-7).[3][4] Link
-
PubChem . "1-Ethyl-1H-indole-3-carbaldehyde (Analogous Structure)".[3] National Library of Medicine. (Source for N-ethyl indole properties).[3][4][5][6][7][8][9] Link
-
Organic Syntheses . "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". Org.[10] Synth. 2024, 101, 21-33.[11] (General Vilsmeier-Haack protocol for indoles). Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoroindole-3-carboxaldehyde | 2795-41-7 [sigmaaldrich.com]
- 5. 6-Fluoro-1H-indole-3-carbaldehyde | 2795-41-7 [sigmaaldrich.com]
- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. orgsyn.org [orgsyn.org]
